molecular formula C15H22N2O3S2 B2412997 N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide CAS No. 2224427-77-2

N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide

Cat. No. B2412997
CAS RN: 2224427-77-2
M. Wt: 342.47
InChI Key: UTMPZMFQLGGITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide, also known as CTET, is a chemical compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide can prevent the degradation of proteins that are important for cell survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been shown to have anti-inflammatory and anti-oxidant effects. N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has also been found to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to drug-drug interactions.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been found to be relatively stable under a variety of conditions. However, one limitation of using N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide is its potential for off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide. One area of interest is the development of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide and its effects on cellular pathways. Finally, the potential for drug-drug interactions with N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide should be further explored to ensure its safe use in clinical settings.
Conclusion:
In conclusion, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide is a promising compound with potential applications in scientific research, particularly in the field of cancer research. While further studies are needed to fully understand its mechanism of action and potential side effects, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide represents a promising avenue for the development of new cancer therapies.

Synthesis Methods

The synthesis of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide involves the reaction of 4-cyclohexyl-5-methyl-2-thiazolamine with 3-chloro-1-propenylsulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide in high purity.

Scientific Research Applications

N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(4-cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S2/c1-3-22(19,20)10-9-13(18)16-15-17-14(11(2)21-15)12-7-5-4-6-8-12/h3,12H,1,4-10H2,2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMPZMFQLGGITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCS(=O)(=O)C=C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.